molecular formula C39H72O3Si2 B602408 1,3-bi-TBS-trans-Calcitriol CAS No. 140710-98-1

1,3-bi-TBS-trans-Calcitriol

Cat. No.: B602408
CAS No.: 140710-98-1
M. Wt: 645.2 g/mol
InChI Key: HAYVDHBKYABBBI-BDMAXPRUSA-N
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Mechanism of Action

Target of Action

The primary target of 1,3-bi-TBS-trans-Calcitriol, a derivative of vitamin D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is ubiquitously expressed and plays a crucial role in the regulation of hundreds of human genes .

Mode of Action

This compound interacts with VDR to induce genomic effects . This interaction involves the translocation of the compound across the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to VDR . In addition to these genomic effects, this compound can also elicit rapid responses via membrane-associated VDR .

Biochemical Pathways

The active form of vitamin D, calcitriol, is produced through several activating and catabolic pathways . The endogenous production of native vitamin D3 (cholecalciferol) from 7-dehydrocholesterol in the skin, and the dietary intake of vitamin D3 and vitamin D2 (ergocalciferol), are quickly conveyed to the liver where they are rendered more hydrophilic by the addition of a hydroxyl group in position 25 by a complex of 25-hydroxylases (mainly CYP2R1 and CYP27A1) to form 25(OH)D3 . The addition of a second OH group in position 1 by CYP27B1 (i.e., 1α-hydroxylase) in the kidney activates 25(OH)D3 to calcitriol .

Pharmacokinetics

It is known that the hydrophilic properties of vitamin d3 derivatives facilitate their intestinal absorption and manageability in the case of intoxication due to their shorter half-life .

Result of Action

This compound has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line . The open probability of the mitoBKCa channel in high calcium conditions decreased after calcitriol treatment and the opposite effect was observed in low calcium conditions . Additionally, calcitriol influences the expression of genes encoding potassium channels .

Action Environment

It is known that the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .

Biochemical Analysis

Cellular Effects

The cellular effects of 1,3-bi-TBS-trans-Calcitriol are not well-documented. Calcitriol, the compound from which this compound is derived, has been shown to interact with the ubiquitously expressed nuclear vitamin D receptor (VDR) to induce genomic effects . It can also elicit rapid responses via membrane-associated VDR through mechanisms that are poorly understood .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Calcitriol, the active form of vitamin D3, is known to bind to the vitamin D receptor (VDR), acting as a transcription factor . This interaction leads to various biological effects, including the regulation of calcium and phosphate homeostasis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Calcitriol, the compound from which this compound is derived, has been shown to have significant antineoplastic activity in preclinical models

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. It is known that significantly supraphysiological concentrations of calcitriol are required for antineoplastic effects . Such concentrations are not achievable in patients when calcitriol is dosed daily due to predictable hypercalcemia and hypercalcuria; however, intermittent dosing allows substantial dose escalation and has produced potentially therapeutic peak calcitriol concentrations .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Calcitriol, the compound from which this compound is derived, is primarily metabolized in the liver and subsequently in the kidney into 1,25-dihydroxyvitamin D (calcitriol), the most biologically active metabolite of vitamin D .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Calcitriol, the compound from which this compound is derived, is known to translocate the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to the vitamin D receptor (VDR) .

Chemical Reactions Analysis

Types of Reactions: 1,3-bi-TBS-trans-Calcitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions include various analogs of calcitriol, each with unique biological properties. These analogs are studied for their potential therapeutic applications in different medical conditions.

Properties

CAS No.

140710-98-1

Molecular Formula

C39H72O3Si2

Molecular Weight

645.2 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34+,35+,39-/m1/s1

InChI Key

HAYVDHBKYABBBI-BDMAXPRUSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Synonyms

(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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